molecular formula C26H33NO4Si B13687483 (R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one

(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one

Cat. No.: B13687483
M. Wt: 451.6 g/mol
InChI Key: MCSURGVHGROPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-Butyldiphenylsilyl group, a Boc-protected pyrrolidinone, and a methylene bridge. The presence of these functional groups makes it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Protection of the Pyrrolidinone: The pyrrolidinone is first protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions at the nitrogen atom.

    Introduction of the Methylene Bridge: A methylene bridge is introduced using a suitable reagent, such as formaldehyde or a methylene donor.

    Silylation: The hydroxyl group is then protected with a tert-Butyldiphenylsilyl group using tert-Butyldiphenylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The methylene bridge can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used to replace the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene bridge can yield a ketone, while reduction of the pyrrolidinone can yield a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways.

Medicine

In medicinal chemistry, ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The Boc-protected pyrrolidinone can act as a substrate for enzymes, while the silyl group can facilitate binding to proteins or other macromolecules. The methylene bridge allows for flexibility in the molecule, enabling it to fit into various active sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one: This compound is unique due to its combination of functional groups.

    ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one analogs: These compounds may have variations in the silyl group or the Boc protection, leading to different reactivity and applications.

Uniqueness

The uniqueness of ®-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one lies in its ability to undergo a wide range of chemical reactions while maintaining stability. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,20H,19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSURGVHGROPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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